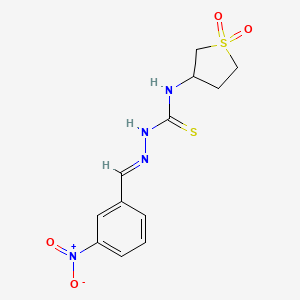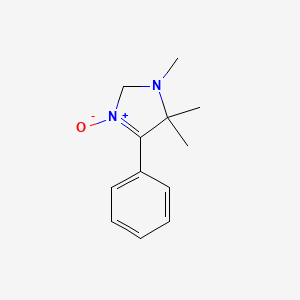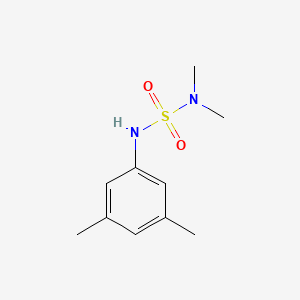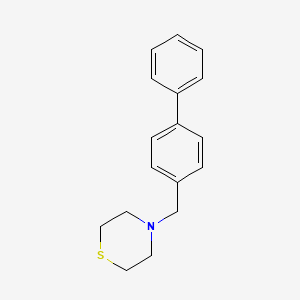
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative that has been synthesized through a multistep process. It has been found to possess various biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is not fully understood. However, it has been proposed that its antitumor activity is mediated through the inhibition of topoisomerase IIα and the induction of reactive oxygen species. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anti-inflammatory activity is attributed to its ability to inhibit the NF-κB pathway.
Biochemical and Physiological Effects:
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been found to possess antimicrobial activity against various bacterial and fungal strains. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is its broad spectrum of activity against various cancer cell lines and microbial strains. This makes it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which needs to be investigated further.
Zukünftige Richtungen
There are several future directions for the research of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to investigate its potential use in the treatment of inflammatory diseases. Furthermore, its potential use as a diagnostic tool for cancer needs to be explored further. Finally, the toxicity of this compound needs to be investigated further to determine its safety for use in humans.
Conclusion:
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone is a promising compound that has potential therapeutic applications. Its antitumor, antimicrobial, and anti-inflammatory properties make it a promising candidate for further research. Its mechanism of action is not fully understood, but its broad spectrum of activity against various cancer cell lines and microbial strains makes it a promising candidate for further research. However, its potential toxicity needs to be investigated further to determine its safety for use in humans.
Synthesemethoden
The synthesis of 3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide, followed by the addition of 1,1-dioxidotetrahydro-3-thienyl group. The final product is obtained through recrystallization. This synthesis method has been optimized to yield a high purity product.
Wissenschaftliche Forschungsanwendungen
3-nitrobenzaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, antimicrobial, and anti-inflammatory properties. Its antitumor activity has been attributed to its ability to induce apoptosis and inhibit angiogenesis. Its antimicrobial activity has been demonstrated against various bacterial and fungal strains. Its anti-inflammatory activity has been attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c17-16(18)11-3-1-2-9(6-11)7-13-15-12(21)14-10-4-5-22(19,20)8-10/h1-3,6-7,10H,4-5,8H2,(H2,14,15,21)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBTYDXZKSCGJC-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-nitrobenzylidene)hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)

![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)
![2-({5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B5754636.png)


![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)
![2-(4-methoxyphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5754647.png)
![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)


